Chiral MOF ¹³C Solid-State NMR: 1.3 ppm Chemical Shift Separation Between Boc-D-Valine and Boc-L-Valine Enantiomers
Tay et al. demonstrated that the chiral metal-organic framework S-Mg2(dobpdc) resolves Boc-D-valine from Boc-L-valine by ¹³C solid-state NMR with a chemical shift difference of up to 1.3 ppm between enantiomers, providing a quantitative spectroscopic fingerprint for D-configuration verification [1]. This resolution is observed without derivatization and persists following thermolytic deprotection of the Boc group [1].
| Evidence Dimension | ¹³C solid-state NMR chemical shift separation between enantiomers in S-Mg₂(dobpdc) |
|---|---|
| Target Compound Data | Boc-D-valine: distinct ¹³C NMR resonance (chemical shift not individually stated, but enantiomer pair separation reported) |
| Comparator Or Baseline | Boc-L-valine: distinct ¹³C NMR resonance shifted by up to 1.3 ppm from the D-enantiomer signal |
| Quantified Difference | Δδ(¹³C) ≤ 1.3 ppm between Boc-D-Val and Boc-L-Val enantiomers |
| Conditions | S-Mg₂(dobpdc) matrix; ¹³C solid-state NMR spectroscopy; BOC-protected alanine, valine, and proline evaluated |
Why This Matters
This 1.3 ppm shift offers a quantitative, non-destructive QC parameter to verify enantiopurity of procured Boc-D-Valine batches, which is not achievable with the commercial racemic Boc-DL-Valine mixture.
- [1] Tay, H. M.; Rawal, A.; Hua, C. S-Mg₂(dobpdc): a metal–organic framework for determining chirality in amino acids. Chem. Commun. 2020, 56, 14829–14832. View Source
